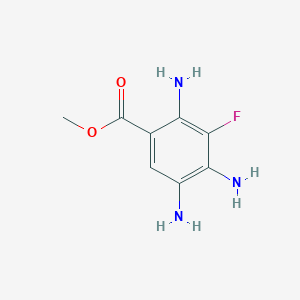

Methyl 2,4,5-triamino-3-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4,5-triamino-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADQVYGLIBGGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1N)F)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731658 | |

| Record name | Methyl 2,4,5-triamino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918321-27-4 | |

| Record name | Benzoic acid, 2,4,5-triamino-3-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918321-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4,5-triamino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2,4,5-triamino-3-fluorobenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2,4,5-triamino-3-fluorobenzoate

Executive Summary

Methyl 2,4,5-triamino-3-fluorobenzoate is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique molecular architecture, featuring a fluorine substituent adjacent to three amino groups and a methyl ester on a benzene ring, positions it as a versatile building block for the synthesis of complex heterocyclic structures and novel drug candidates. The strategic placement of the fluorine atom is known to modulate the molecule's physicochemical properties, offering potential advantages in metabolic stability, bioavailability, and target binding affinity.[1][2][3] This guide provides a comprehensive overview of its chemical properties, plausible synthetic strategies, reactivity profile, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

Methyl 2,4,5-triamino-3-fluorobenzoate is a compound whose utility is defined by its distinct structural features. The core of the molecule is a benzene ring substituted with five different groups, creating a dense arrangement of functionality.

Structural Data

The chemical structure combines an electron-withdrawing fluorine atom and a methyl carboxylate group with three electron-donating amino groups, leading to a complex electronic environment that dictates its reactivity.

Caption: Chemical Structure of Methyl 2,4,5-triamino-3-fluorobenzoate.

Core Properties

The following table summarizes the key identifiers and computed properties for this compound. Experimental data for properties such as melting and boiling points are not widely published, which is common for specialized research intermediates.

| Property | Value | Source |

| IUPAC Name | Methyl 2,4,5-triamino-3-fluorobenzoate | N/A |

| CAS Number | 918321-27-4 | [4] |

| Molecular Formula | C₈H₁₀FN₃O₂ | [4] |

| Molecular Weight | 199.18 g/mol | [4] |

| Isomeric SMILES | COC(=O)C1=CC(=C(C(=C1N)F)N)N | [4] |

Synthesis and Characterization

Plausible Synthetic Workflow

A common and effective strategy for the synthesis of aromatic amines is the catalytic hydrogenation of the corresponding nitro compounds.[5] This approach offers high yields and is a cornerstone of industrial and laboratory synthesis. The workflow would likely begin with a suitably substituted fluoronitrobenzoic acid derivative, followed by esterification and stepwise reduction of the nitro groups.

Caption: Proposed synthetic workflow for Methyl 2,4,5-triamino-3-fluorobenzoate.

General Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: A solution of the precursor (e.g., Methyl 3-fluoro-2,4,5-trinitrobenzoate) in a suitable solvent such as methanol or ethyl acetate is added to a high-pressure hydrogenation reactor.

-

Catalyst Addition: A catalytic amount of 5-10% Palladium on carbon (Pd/C) is carefully added to the mixture.[6]

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction is stirred vigorously at a controlled temperature (e.g., 25-40°C) for several hours.[6]

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration through a pad of Celite.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography to afford the final compound.

Structural Elucidation

Confirmation of the final structure and assessment of its purity are critical. This is achieved through a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the connectivity of atoms and the successful incorporation of fluorine.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[7]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[8]

Chemical Reactivity and Stability

The reactivity of Methyl 2,4,5-triamino-3-fluorobenzoate is governed by the interplay of its five substituents. The amino groups serve as nucleophilic centers, the ester group is susceptible to hydrolysis, and the aromatic ring is highly activated.

The Influence of Fluorine

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry.[9] Its high electronegativity has several profound effects:

-

Reduced Basicity: The fluorine atom significantly lowers the pKa of the adjacent amino groups, making them less basic. This can improve oral bioavailability by ensuring the molecule is less protonated at physiological pH, thereby enhancing membrane permeation.[2][5]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life in the body.[1][3]

-

Binding Interactions: Fluorine can participate in unique, favorable interactions with protein targets, such as dipole-induced dipole and quadrupole interactions, potentially increasing binding affinity.[2]

Key Reactive Sites

The molecule's dense functionality provides multiple handles for subsequent chemical modifications, making it a valuable scaffold.

Caption: Key reactive sites on the Methyl 2,4,5-triamino-3-fluorobenzoate scaffold.

Stability and Storage

Like many aminobenzoate esters, this compound is expected to be stable under normal laboratory conditions.[10] However, to ensure its integrity, the following storage practices are recommended:

-

Container: Store in a tightly sealed container to prevent moisture ingress and oxidation.

-

Environment: Keep in a cool, dry, and well-ventilated area.[10] An inert atmosphere (e.g., argon or nitrogen) is preferable for long-term storage.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which could promote degradation.[10]

Applications in Drug Discovery

The true value of Methyl 2,4,5-triamino-3-fluorobenzoate lies in its potential as a starting material for synthesizing more complex molecules with therapeutic potential. Fluorinated amines and their derivatives are integral to modern drug development.[5][11]

-

Scaffold for Heterocycles: The three amino groups, particularly their ortho and meta relationships, are perfectly positioned for cyclocondensation reactions to form a wide variety of heterocyclic ring systems, such as quinazolines, benzodiazepines, and other fused systems that are prevalent in pharmaceuticals.

-

Fragment-Based Drug Design (FBDD): This molecule can serve as a highly functionalized fragment for FBDD campaigns, where its unique properties can be leveraged to build potent and selective drug candidates.

-

Improving Pharmacokinetics: As discussed, the strategic inclusion of fluorine is a proven method for enhancing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[3] Using this building block allows medicinal chemists to embed these favorable characteristics early in the design process.

Safety Profile

A specific Safety Data Sheet (SDS) should always be consulted from the supplier before handling this chemical. However, based on the known hazards of similar compounds like methyl 3-amino-4-fluorobenzoate, the following general precautions should be observed[12]:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory tract irritation.

-

Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[10]

Conclusion

Methyl 2,4,5-triamino-3-fluorobenzoate is a sophisticated chemical intermediate with substantial potential for accelerating drug discovery and development. The combination of a fluorine atom, three nucleophilic amino groups, and a modifiable ester function on a single aromatic ring provides a rich platform for synthetic innovation. Its properties, rooted in the principles of medicinal chemistry, make it an attractive starting point for the rational design of next-generation therapeutics with enhanced stability, bioavailability, and efficacy.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fluorinated Aromatic Amines in Modern Drug Discovery.

- Taylor & Francis Online. The role of fluorine in medicinal chemistry.

- ChemicalBook. 4-Aminobenzoic acid methyl ester(619-45-4) - ChemicalBook.

- Alfa Chemistry. Fluorinated Amines - Organofluorine.

- PubChem. Methyl 3-amino-4-fluorobenzoate | C8H8FNO2.

- NIH National Center for Biotechnology Information. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC.

- Nature. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.

- Royal Society of Chemistry. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins.

- PubMed. Aminobenzoic acid and its esters. The quest for more effective sunscreens.

- ResearchGate. The role of fluorine in medicinal chemistry | Request PDF.

- BLD Pharm. 918321-27-4|Methyl 2,4,5-triamino-3-fluorobenzoate.

- Chemsrc. methyl 2,4,5-triamino-3-fluorobenzoate | CAS#:918321-27-4.

- Cenmed Enterprises. Methyl 2,4,5-triamino-3-fluorobenzoate (C007B-582442).

- ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry.

- Sigma-Aldrich. Methyl 3-amino-2-fluorobenzoate | 1195768-18-3.

- Chem-Impex. Methyl 3-amino-2-fluorobenzoate.

- PubMed. Applications of fluorine-containing amino acids for drug design.

- Zhishang Chemical. High Quality Methyl 3-amino-2-fluorobenzoate CAS 1195768-18-3.

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. cenmed.com [cenmed.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. organicintermediate.com [organicintermediate.com]

- 7. 918321-27-4|Methyl 2,4,5-triamino-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 8. methyl 2,4,5-triamino-3-fluorobenzoate | CAS#:918321-27-4 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Aminobenzoic acid methyl ester(619-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure elucidation of Methyl 2,4,5-triamino-3-fluorobenzoate

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2,4,5-triamino-3-fluorobenzoate

Abstract

The unequivocal determination of a chemical structure is the bedrock of chemical research and development, particularly in the pharmaceutical and material sciences. Substituted aromatic compounds, such as Methyl 2,4,5-triamino-3-fluorobenzoate, represent a class of molecules with significant potential as intermediates and scaffolds for novel bioactive agents.[1][2] This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of Methyl 2,4,5-triamino-3-fluorobenzoate. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the analytical choices, ensuring a robust and unambiguous structural assignment.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the elemental composition and, from it, the degree of unsaturation. This provides the fundamental constraints for proposing a viable structure.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: High-Resolution Mass Spectrometry is employed to determine the exact mass of the molecular ion with high precision (typically < 5 ppm). This precision allows for the unambiguous calculation of the molecular formula, distinguishing between compounds with the same nominal mass but different elemental compositions. For the target compound, the expected molecular formula is C₈H₁₀FN₃O₂.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode, as the amino groups are readily protonated.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). The protonated molecule [M+H]⁺ is expected.

-

Data Analysis: Identify the m/z of the most intense peak in the isotopic cluster for the molecular ion. Use the instrument's software to calculate the elemental composition that matches this exact mass.

Index of Hydrogen Deficiency (IHD)

Expertise & Causality: The IHD, or degree of unsaturation, indicates the total number of rings and/or multiple bonds in a molecule. It is calculated from the molecular formula and provides a critical check for any proposed structure.

-

Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation for C₈H₁₀FN₃O₂:

-

C = 8 (Carbon)

-

H = 10 (Hydrogen)

-

X = 1 (Halogen - Fluorine)

-

N = 3 (Nitrogen)

-

IHD = 8 - (10/2) - (1/2) + (3/2) + 1 = 8 - 5 - 0.5 + 1.5 + 1 = 5

-

An IHD of 5 is consistent with the proposed structure, which contains one aromatic ring (4 degrees of unsaturation) and one carbonyl double bond (1 degree of unsaturation).

The Elucidation Workflow: An Integrated Spectroscopic Approach

A robust structural proof relies on the convergence of data from multiple, independent analytical techniques. The workflow below illustrates the logical progression from identifying functional groups to mapping the precise atomic connectivity.

Caption: Overall workflow for the structure elucidation of Methyl 2,4,5-triamino-3-fluorobenzoate.

Functional Group Analysis: FTIR Spectroscopy

Expertise & Causality: FTIR spectroscopy is an indispensable tool for the rapid identification of key functional groups. The presence of three primary amino groups, a carbonyl ester, and an aromatic ring will produce a highly characteristic infrared spectrum. The N-H stretching region is particularly diagnostic for primary amines.[3][4]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[5][6] |

| 3050 - 3010 | Weak-Medium | C-H Aromatic Stretch | Ar-H |

| 2990 - 2950 | Weak | C-H Aliphatic Stretch | Methyl (-OCH₃) |

| 1720 - 1700 | Strong, Sharp | C=O Carbonyl Stretch | Ester (-COOCH₃) |

| 1640 - 1580 | Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂)[3] |

| 1600, 1475 | Medium | C=C Aromatic Ring Stretch | Benzene Ring |

| 1340 - 1250 | Strong | C-N Aromatic Stretch | Ar-N[3] |

| 1300 - 1150 | Strong | C-O Ester Stretch | C-O |

| 1250 - 1000 | Strong | C-F Stretch | Ar-F |

Molecular Fragmentation: Mass Spectrometry (MS)

Expertise & Causality: Beyond providing the molecular formula, mass spectrometry reveals structural information through characteristic fragmentation patterns. Under ionization conditions, the molecular ion can break apart in predictable ways, providing puzzle pieces that correspond to different parts of the molecule. For this compound, key fragmentations would include the loss of the methoxy group or cleavage at the ester linkage.

Data Presentation: Predicted Mass Fragments (ESI-MS/MS)

| m/z (for C₈H₁₀FN₃O₂ M.W. = 199.19) | Proposed Fragment | Formula of Lost Neutral | Description |

| 200.09 | [M+H]⁺ | - | Protonated Molecular Ion |

| 169.08 | [M+H - OCH₃]⁺ | CH₃O• | Loss of a methoxy radical (less common) or CH₄O from [M+H]⁺ |

| 141.07 | [M+H - COOCH₃]⁺ | C₂H₃O₂• | Loss of the carbomethoxy group |

| 124.05 | [M+H - COOCH₃ - NH₃]⁺ | C₂H₃O₂, NH₃ | Subsequent loss of ammonia |

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of an organic molecule. A combination of 1D and 2D experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for compounds with exchangeable protons (like -NH₂) as it slows down the exchange rate, allowing them to be observed more clearly.

-

¹H NMR: Acquire a standard 1D proton spectrum.

-

¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum.

-

DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.

-

2D Experiments: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. These experiments are crucial for establishing correlations.

-

(Optional) D₂O Exchange: For a definitive assignment of N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -NH₂ protons will disappear.

¹H and ¹³C NMR: Predicted Chemical Shifts and Couplings

Expertise & Causality: The chemical shifts are dictated by the electronic environment of each nucleus. The three electron-donating amino groups will shield the aromatic ring, shifting the lone aromatic proton (H-6) to a relatively upfield (low ppm) region for an aromatic proton. The fluorine atom will introduce characteristic splitting patterns in the ¹³C NMR spectrum due to C-F coupling.[7][8] This coupling is the most definitive piece of evidence for the location of the fluorine atom.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position | Atom | δ (ppm) | Multiplicity | J (Hz) | Assignment & Rationale |

| 1 | C | ~110 | d | ²JCF ≈ 20-25 | C-COOCH₃. Shielded by ortho-NH₂. Split by F. |

| 2 | C | ~145 | d | ³JCF ≈ 5-10 | C-NH₂. Deshielded by N. Split by F. |

| 3 | C | ~148 | d | ¹JCF ≈ 240-260 | C-F. Large one-bond coupling constant is characteristic.[9][10] |

| 4 | C | ~140 | d | ²JCF ≈ 15-20 | C-NH₂. Deshielded by N. Split by F. |

| 5 | C | ~125 | d | ³JCF ≈ 3-5 | C-NH₂. Deshielded by N. Split by F. |

| 6 | C | ~95 | d | ⁴JCF ≈ 1-3 | Ar-CH. Highly shielded by three ortho/para -NH₂ groups. |

| 6 | H | ~6.0 | s | - | Ar-H. Singlet due to no adjacent protons. Shifted upfield. |

| 7 | C | ~168 | s | - | C=O. Typical ester carbonyl chemical shift. |

| 8 | C | ~52 | s | - | -OCH₃. Typical methyl ester chemical shift. |

| 8 | H | ~3.7 | s | - | -OCH₃. Singlet, integration of 3H. |

| - | H | ~6.5, ~5.0, ~4.5 | br s | - | Three -NH₂ signals. Broad due to exchange; chemical shifts are variable. Integration of 2H each. |

2D NMR: Assembling the Structure

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It will show clear correlations for the (C6-H6) pair and the (C8-H8) methyl group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations link the isolated spin systems together, confirming the substitution pattern.

Caption: Key expected HMBC correlations for confirming the molecular framework.

Trustworthiness - Self-Validating HMBC Correlations:

-

H-8 to C-7: The methyl protons (~3.7 ppm) will show a strong correlation to the carbonyl carbon (~168 ppm), confirming the methyl ester fragment.

-

H-8 to C-1: A weaker correlation from the methyl protons to the carbon bearing the ester (C-1, ~110 ppm) further solidifies this connection.

-

H-6 to C-2, C-4, and C-5: The lone aromatic proton (~6.0 ppm) is the key. It will show correlations to the carbons two and three bonds away. The expected correlations to C-2, C-4, and C-5, combined with the lack of correlation to C-3 and C-1, definitively fixes the position of all substituents relative to the only proton on the ring. This integrated data set leaves no ambiguity.

Conclusion

The structure of Methyl 2,4,5-triamino-3-fluorobenzoate can be elucidated and unequivocally confirmed through a systematic and integrated analytical approach. High-resolution mass spectrometry establishes the precise molecular formula of C₈H₁₀FN₃O₂, and the calculated IHD of 5 is consistent with the proposed aromatic ester structure. FTIR spectroscopy provides rapid confirmation of the essential functional groups: multiple primary amines, an ester carbonyl, and a C-F bond.

The definitive proof is delivered by a comprehensive suite of NMR experiments. ¹H NMR identifies the distinct proton environments, including the highly shielded lone aromatic proton. ¹³C NMR, critically, reveals the carbon skeleton and confirms the position of the fluorine atom through characteristic large one-bond and smaller long-range C-F coupling constants. Finally, 2D NMR experiments, particularly HMBC, serve as the ultimate validation by mapping the long-range C-H connectivities. The correlation of the methyl protons to the carbonyl carbon and the specific correlations of the aromatic proton to its neighboring carbons lock the molecular structure in place, leaving no alternative arrangements possible. This multi-faceted, self-validating workflow exemplifies the modern standard for chemical structure elucidation.

References

-

Wray, V. (1980). Carbon-13 Nuclear Magnetic Resonance Studies of some Fluorinated and Trifluoromethylated Aromatic Compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Available at: [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

-

Świsłocka, R., Samsonowicz, M., Regulska, E., & Lewandowski, W. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. ResearchGate. Available at: [Link]

-

PubMed. (1998). [Influence of solvents on IR spectrum of aromatic amines]. Available at: [Link]

-

PubChem. 4-Aminobenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health. (2009). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. PMC. Available at: [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]

-

Marquette University. (n.d.). The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides. e-Publications@Marquette. Available at: [Link]

-

National Institutes of Health. (2012). Microscale Methodology for Structure Elucidation of Natural Products. PMC. Available at: [Link]

-

Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Available at: [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

ResearchGate. (n.d.). Main methods and techniques used in structural elucidation. Available at: [Link]

-

YouTube. (2021). Analyzing Partial Structure in the Aromatic Region (1H NMR). Available at: [Link]

-

Spectroscopy & Spectrometry. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

-

Cenmed Enterprises. Methyl 2,4,5-triamino-3-fluorobenzoate (C007B-582442). Available at: [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to Methyl 2,4,5-triamino-3-fluorobenzoate: Physicochemical Characteristics and Synthetic Insights

Introduction: The Strategic Importance of Fluorinated Aminobenzoates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Methyl 2,4,5-triamino-3-fluorobenzoate, a highly functionalized aromatic compound, represents a promising building block for the synthesis of novel therapeutic agents. Its densely packed array of amino groups, coupled with the modulating effects of a fluorine atom and a methyl ester, offers a versatile platform for creating complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 2,4,5-triamino-3-fluorobenzoate, offering insights for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities. The strategic placement of fluorine is a well-established strategy to enhance the therapeutic properties of drug candidates, particularly in oncology.[3]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. While extensive experimental data for Methyl 2,4,5-triamino-3-fluorobenzoate is not widely published, the available information from commercial suppliers and analogous compounds allows for a reliable characterization.

| Property | Value | Source/Comment |

| IUPAC Name | Methyl 2,4,5-triamino-3-fluorobenzoate | --- |

| CAS Number | 918321-27-4 | [4][5][6] |

| Molecular Formula | C₈H₁₀FN₃O₂ | [6] |

| Molecular Weight | 199.18 g/mol | [5] |

| Appearance | Solid | [6] |

| Purity | ≥97% | [6] |

| Melting Point | Not explicitly reported. As a substituted aniline, likely a solid with a defined melting point. | Inferred |

| Boiling Point | Not applicable (likely decomposes at high temperatures). | Inferred |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water and nonpolar solvents. | Based on the polarity of the functional groups. |

| Storage Conditions | 2-8°C, sealed in a dry, dark place. | [6] |

Chemical Characteristics and Reactivity Profile

The chemical behavior of Methyl 2,4,5-triamino-3-fluorobenzoate is governed by the interplay of its constituent functional groups: the three amino groups, the methyl ester, and the fluorine-substituted aromatic ring.

The Influence of the Fluorine Substituent: The presence of a fluorine atom on the benzene ring significantly impacts the molecule's electronic properties and stability. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although the presence of three electron-donating amino groups complicates this reactivity. The carbon-fluorine bond is exceptionally strong, which contributes to the compound's overall chemical and metabolic stability, a highly desirable trait in drug candidates.[1][2]

Reactivity of the Amino Groups: The three primary aromatic amino groups are the most reactive sites for a variety of chemical transformations. These nucleophilic groups can readily undergo:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts. These intermediates are highly versatile and can be converted to a wide range of other functional groups.

-

Schiff Base Formation: Condensation with aldehydes and ketones.

Reactivity of the Methyl Ester: The methyl ester group is susceptible to:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

-

Amidation: Reaction with amines, typically at elevated temperatures or with catalysis, to form amides.

-

Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride.

The interplay of these functional groups allows for a rich and diverse range of chemical modifications, making Methyl 2,4,5-triamino-3-fluorobenzoate a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Proposed Synthetic Pathway and Experimental Protocol

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. omicsonline.org [omicsonline.org]

- 4. methyl 2,4,5-triamino-3-fluorobenzoate | CAS#:918321-27-4 | Chemsrc [chemsrc.com]

- 5. cenmed.com [cenmed.com]

- 6. Methyl 2,4,5-triamino-3-fluorobenzoate | 918321-27-4 [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl 2,4,5-triamino-3-fluorobenzoate: A Key Building Block in Kinase Inhibitor Synthesis

This guide provides a comprehensive technical overview of Methyl 2,4,5-triamino-3-fluorobenzoate, a fluorinated aromatic amine of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a plausible synthetic approach, and its critical role as an intermediate in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors.

Core Compound Properties

Methyl 2,4,5-triamino-3-fluorobenzoate is a polysubstituted aniline derivative. The strategic placement of three amino groups and a fluorine atom on the benzene ring imparts unique chemical characteristics that are highly valuable in the construction of complex heterocyclic scaffolds found in many modern pharmaceuticals.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀FN₃O₂ | [1] |

| Molecular Weight | 199.18 g/mol | [1] |

| CAS Number | 918321-27-4 | [1] |

| Appearance | Likely a solid (based on related compounds) | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | N/A |

The presence of the highly electronegative fluorine atom can significantly influence the molecule's pKa, lipophilicity, and metabolic stability, properties that are crucial for drug candidates.[2] The multiple amino groups provide reactive sites for subsequent chemical transformations, particularly for the construction of fused ring systems.

Strategic Synthesis of a Polysubstituted Aniline

A likely synthetic pathway would start from a fluorinated benzoic acid derivative. The introduction of the amino groups would likely proceed through a series of nitration and reduction steps. The challenge in such a synthesis lies in controlling the regioselectivity of the nitration reactions to achieve the desired 2,4,5-triamino substitution pattern. The esterification of the carboxylic acid to the methyl ester could be performed either at the beginning or end of the synthetic sequence.

Conceptual Experimental Protocol:

A potential, though not definitively published, synthetic approach could involve the following conceptual steps:

-

Nitration of a Fluorinated Anthranilic Acid Derivative: Starting with a commercially available fluorinated and aminated benzoic acid, selective nitration could be performed. The directing effects of the existing substituents would be critical in achieving the desired substitution pattern.

-

Reduction of Nitro Groups: The introduced nitro groups would then be reduced to amino groups. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a palladium catalyst.

-

Esterification: If the carboxylic acid is not already esterified, this can be achieved by reacting the final triamino fluorobenzoic acid with methanol under acidic conditions (e.g., using a catalytic amount of sulfuric acid).

This proposed pathway highlights the strategic considerations in multi-step organic synthesis, where the order of reactions and the choice of reagents are paramount to achieving the target molecule.

Application in Drug Development: A Precursor to Kinase Inhibitors

The primary interest in Methyl 2,4,5-triamino-3-fluorobenzoate stems from its role as a key building block in the synthesis of complex heterocyclic molecules with therapeutic potential. Notably, this compound is identified as "Selumetinib Impurity 2," which strongly suggests its connection to the synthesis of Selumetinib, a potent and selective inhibitor of MEK1 and MEK2 kinases.[3][4][5][6]

The vicinal diamine functionality (amino groups at positions 4 and 5) is particularly well-suited for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form various heterocyclic rings, such as benzimidazoles or other fused imidazole systems. These heterocyclic cores are prevalent in many kinase inhibitors.

Role in the Synthesis of Fused Heterocyclic Kinase Inhibitors

The general reactivity of o-phenylenediamines (compounds with two adjacent amino groups on a benzene ring) with various reagents to form heterocyclic systems is a cornerstone of medicinal chemistry. The presence of an additional amino group and a fluorine atom in Methyl 2,4,5-triamino-3-fluorobenzoate provides further opportunities for molecular diversity and fine-tuning of the physicochemical properties of the final drug molecule.

A plausible synthetic utility of this compound would be its reaction with a suitable carbonyl-containing molecule to construct the core of a kinase inhibitor. For example, reaction with a carboxylic acid derivative could lead to the formation of a benzimidazole, a common scaffold in kinase inhibitors.

The MEK/ERK Signaling Pathway: A Target for Cancer Therapy

The significance of Methyl 2,4,5-triamino-3-fluorobenzoate as a building block is best understood in the context of the biological target of the drugs it helps to create. As it is linked to Selumetinib, a MEK inhibitor, its importance lies in enabling the synthesis of molecules that can modulate the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Diagram of the MEK/ERK Signaling Pathway and Inhibition:

Caption: The Ras/Raf/MEK/ERK signaling pathway and the point of inhibition by Selumetinib.

In this pathway, extracellular signals activate Receptor Tyrosine Kinases (RTKs), which in turn activate Ras. Ras then activates Raf, which phosphorylates and activates MEK. MEK then phosphorylates and activates ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell proliferation and survival. Selumetinib and other MEK inhibitors block the phosphorylation of ERK by MEK, thereby inhibiting the downstream signaling cascade.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Methyl 2,4,5-triamino-3-fluorobenzoate is not widely available, data from structurally similar compounds, such as methyl 3-amino-2-fluorobenzoate, can provide guidance on appropriate handling procedures.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses or goggles.

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the specific MSDS for any chemical before use and handle it in accordance with good laboratory practices.

Conclusion

Methyl 2,4,5-triamino-3-fluorobenzoate represents a sophisticated and valuable building block for the synthesis of complex, biologically active molecules. Its polysubstituted and fluorinated nature provides medicinal chemists with a versatile platform for the construction of novel therapeutics, particularly in the area of kinase inhibitors. The connection to the MEK inhibitor Selumetinib underscores its relevance in the development of targeted cancer therapies. As our understanding of signaling pathways continues to grow, the demand for such specialized chemical intermediates is likely to increase, further highlighting the importance of this and related compounds in the future of drug discovery.

References

-

Selumetinib | CAS No: 606143-52-6. (n.d.). Cleanchem. Retrieved January 7, 2026, from [Link]

-

Selumetinib Impurity 2 | CAS No: 918321-27-4. (n.d.). Cleanchem. Retrieved January 7, 2026, from [Link]

-

Selumetinib Impurity 4 | CAS No: 918321-29-6. (n.d.). Cleanchem. Retrieved January 7, 2026, from [Link]

-

Selumetinib Nitroso Impurity 1. (n.d.). SynZeal. Retrieved January 7, 2026, from [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Molecules, 27(15), 4987. MDPI. [Link]

-

Methyl 2,4,5-triamino-3-fluorobenzoate (C007B-582442). (n.d.). Cenmed Enterprises. Retrieved January 7, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2,4,5-triamino-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,5-triamino-3-fluorobenzoate is a key intermediate in the synthesis of the MEK inhibitor Binimetinib, a targeted therapy used in the treatment of certain types of cancer.[1][2] The precise structure and purity of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient (API). This guide provides an in-depth overview of the expected spectroscopic data for Methyl 2,4,5-triamino-3-fluorobenzoate, offering a valuable resource for its unambiguous identification and characterization in a research and development setting.

Due to the limited availability of public experimental spectra for this specific intermediate, this guide will focus on predicted spectroscopic data, supported by comparative analysis with structurally related compounds and fundamental spectroscopic principles. The provided experimental protocols represent standard methodologies for the acquisition of high-quality spectroscopic data for this class of compounds.

Molecular Structure and Key Features

Methyl 2,4,5-triamino-3-fluorobenzoate possesses a highly substituted benzene ring with functionalities that will each give rise to characteristic spectroscopic signatures. Understanding the interplay of the electron-donating amino groups, the electron-withdrawing fluoro and methyl ester groups, and their positions on the aromatic ring is fundamental to interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Methyl 2,4,5-triamino-3-fluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information regarding its molecular framework.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic proton, the amino protons, and the methyl ester protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.5 | Singlet (or very narrow doublet) | 1H | Ar-H | The lone aromatic proton is expected to be a singlet due to the absence of adjacent protons. The exact chemical shift will be influenced by the surrounding substituents. |

| ~ 4.5 - 6.0 | Broad Singlet | 6H | NH₂ | The protons of the three amino groups are expected to appear as broad singlets that may exchange with D₂O. Their chemical shifts can vary depending on the solvent and concentration. |

| ~ 3.8 | Singlet | 3H | OCH₃ | The methyl ester protons will appear as a sharp singlet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the directly attached atoms and the overall electronic environment.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 165 - 170 | C=O | The carbonyl carbon of the ester group is expected in this downfield region. |

| ~ 140 - 155 (d, JCF) | C-F | The carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling. |

| ~ 130 - 145 | C-NH₂ | Carbons attached to amino groups will be in this range. |

| ~ 110 - 125 | C-COOCH₃ | The carbon attached to the ester group. |

| ~ 100 - 115 (d, JCCF) | C-H | The aromatic carbon bearing a proton will show a smaller C-F coupling. |

| ~ 51 - 53 | OCH₃ | The methyl carbon of the ester group. |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum will provide a clear indication of the fluorine environment. A single signal is expected for the fluorine atom on the aromatic ring. The chemical shift will be influenced by the other substituents on the ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for Methyl 2,4,5-triamino-3-fluorobenzoate is as follows:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program to obtain singlets for each carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Use a standard single-pulse experiment, with or without proton decoupling.

-

Set the spectral width appropriate for fluorine chemical shifts.

-

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For Methyl 2,4,5-triamino-3-fluorobenzoate, electrospray ionization (ESI) would be a suitable method.

Predicted Mass Spectrum Data

| m/z (predicted) | Assignment | Rationale |

| 199.08 | [M]⁺ | The molecular ion peak corresponding to the exact mass of C₈H₁₀FN₃O₂. |

| 200.08 | [M+H]⁺ | The protonated molecular ion, which is commonly observed in ESI-MS. |

Fragmentation Pattern

The fragmentation pattern in the MS/MS spectrum can provide valuable structural information. Expected fragmentation would involve the loss of the methoxy group (-OCH₃) from the ester, or cleavage of the ester group itself.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Perform MS/MS analysis on the parent ion to obtain fragmentation data for structural confirmation.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Methyl 2,4,5-triamino-3-fluorobenzoate will be characterized by absorptions corresponding to N-H, C=O, C-F, and aromatic C-H and C=C bonds.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3200 | N-H stretch (amino groups) | Strong, broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch (methyl) | Medium |

| ~ 1700 | C=O stretch (ester) | Strong, sharp |

| 1620 - 1580 | N-H bend and Aromatic C=C stretch | Medium to strong |

| 1300 - 1000 | C-N stretch and C-F stretch | Medium to strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

For the KBr method, mix a small amount of the sample with dry KBr and press into a transparent disk.

-

For ATR, place the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum first and then the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The highly substituted aromatic ring in Methyl 2,4,5-triamino-3-fluorobenzoate is expected to show characteristic UV absorptions.

Predicted UV-Vis Absorption Data

The presence of the aromatic ring with multiple amino groups (auxochromes) is expected to result in strong absorption in the UV region, likely with one or more maxima between 200 and 400 nm. The exact position of the absorption maxima will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the spectrum over a range of 200-800 nm.

-

Use the pure solvent as a blank.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis of Methyl 2,4,5-triamino-3-fluorobenzoate.

Relationship of Spectroscopic Data to Molecular Structure

Caption: Correlation of the molecular structure with its expected spectroscopic signatures.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2,4,5-triamino-3-fluorobenzoate, a critical intermediate in the synthesis of Binimetinib. By combining predicted data with established spectroscopic principles and comparative analysis, this document serves as a valuable resource for researchers and scientists in the pharmaceutical industry. The detailed experimental protocols offer a framework for obtaining high-quality data, ensuring the accurate identification and quality control of this important compound.

References

-

PubChem Compound Summary for CID 10288191, Binimetinib. National Center for Biotechnology Information. [Link]

-

A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. National Center for Biotechnology Information. [Link]

-

Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. National Center for Biotechnology Information. [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]

-

IR spectroscopy studies of sodium salts of some aminobenzoic acid derivatives. ResearchGate. [Link]

-

The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [14C]Binimetinib 45 mg in Healthy Male Participants. National Center for Biotechnology Information. [Link]

-

A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study. MDPI. [Link]

-

The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. ResearchGate. [Link]

-

Infrared Multiphoton Dissociation Spectroscopy Study of Protonated p-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- or Carboxy-Protonated Ion? Scilit. [Link]

- CN105820124A - Synthesizing method for binimetinib.

- WO2021116901A1 - Forms of binimetinib and process for preparation thereof.

- WO2020212832A1 - Process of preparation of benzimidazole compounds.

-

Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-b. Technical Disclosure Commons. [Link]

-

5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1H-benzo[d]imidazole-6-carboxamide. Veeprho. [Link]

-

5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid. MySkinRecipes. [Link]

-

5-((4-Bromo-2-chlorophenyl)(nitroso)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide. Pharmaffiliates. [Link]

-

5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide. Veeprho. [Link]

- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

- AU2021294233A1 - Process for preparing methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate.

-

Design, Synthesis and Biological Evaluation of the Novel MEK Inhibitor and Radioprotectors. FLEX. [Link]

-

Compound: BINIMETINIB (CHEMBL3187723). ChEMBL. [Link]

- WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib).

Sources

Potential biological activity of fluorinated aminobenzoates

An In-Depth Technical Guide to the Potential Biological Activity of Fluorinated Aminobenzoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic underpinnings of fluorinated aminobenzoates. By leveraging the unique physicochemical properties of fluorine, these compounds exhibit a wide spectrum of biological activities, including antimicrobial, cytotoxic, and central nervous system effects. This document serves as a resource for researchers in drug discovery, offering detailed experimental protocols, data interpretation frameworks, and insights into the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

Introduction: The Confluence of Fluorine and the Aminobenzoate Scaffold

The introduction of fluorine into drug candidates has become an indispensable strategy in pharmaceutical development.[1][2] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] These modifications often lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[5][6][7] When these advantages are applied to the aminobenzoate framework, a versatile scaffold known for its role as a precursor in essential metabolic pathways (e.g., folic acid synthesis), the result is a class of compounds with significant therapeutic potential.[8][9] Derivatives of 4-aminobenzoic acid (PABA), for instance, have been successfully developed as antimicrobial and cytotoxic agents by acting as antagonists in the folate biosynthesis pathway, which is crucial for many pathogens but not for humans.[8][10] This guide explores the synergistic effect of combining fluorine's unique properties with the proven biological relevance of the aminobenzoate core.

The Physicochemical Impact of Fluorination on Drug Design

The decision to incorporate fluorine is a deliberate choice aimed at modulating specific molecular properties. Understanding the causality behind these changes is critical for rational drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. By replacing a metabolically labile hydrogen atom with fluorine, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][2][5]

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is a critical factor for developing drugs targeting the central nervous system (CNS).[1][7]

-

Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[5] This can significantly lower the pKa of nearby acidic or basic functional groups. For aminobenzoates, this modulation can alter the ionization state of the molecule at physiological pH, impacting its solubility, receptor binding, and cell permeability.

-

Conformational Control and Binding Affinity: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.[3][11] This can lead to a more favorable binding conformation, resulting in increased potency and selectivity for the target.[5][7]

Synthetic Strategies for Fluorinated Aminobenzoates

The synthesis of fluorinated compounds has advanced significantly, providing chemists with a diverse toolkit.[12][13][14] The choice of strategy often depends on the desired position of the fluorine atom and the overall complexity of the target molecule.

A common approach involves starting with a pre-fluorinated building block, such as a fluorinated benzoic acid or aniline derivative.[3][15] For example, Methyl 3-Amino-2-Fluorobenzoate is a crucial intermediate in the synthesis of targeted cancer therapies.[16] Nucleophilic fluorination is another powerful technique, particularly for introducing radioisotopes like fluorine-18 for use in Positron Emission Tomography (PET) imaging.[17][18]

Below is a conceptual workflow for the synthesis and initial screening of a novel fluorinated aminobenzoate library.

Caption: Mechanism of action for antimicrobial aminobenzoates.

Cytotoxic and Anticancer Activity

The same principle of folate synthesis inhibition can be exploited for anticancer activity, as rapidly proliferating cancer cells have a high demand for folate. [8][9]Furthermore, fluorinated compounds, including derivatives of the natural product combretastatin, have shown potent cytotoxic activity by inhibiting tubulin polymerization, a critical process for cell division. [19]The introduction of fluorine can influence the conformation of the molecule, locking it into a geometry that is favorable for binding to the colchicine site on tubulin.

Central Nervous System (CNS) Activity

While the exact mechanisms of action for many CNS-active drugs are still under investigation, it is known that fluorinated anesthetics modulate the function of ion channels, such as GABA and glutamate receptors. [20][21]Fluorine's ability to increase lipophilicity and blood-brain barrier penetration makes fluorinated aminobenzoates intriguing candidates for neurological drug discovery. Their structural similarity to PABA, which has known CNS effects, further supports this potential.

Methodologies for Biological Evaluation

Rigorous and standardized protocols are essential for generating reliable and comparable data.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound. [22] Objective: To determine the lowest concentration of a fluorinated aminobenzoate that inhibits the visible growth of a target microorganism.

Materials:

-

96-well microtiter plates

-

Test compound stock solution (e.g., in DMSO)

-

Bacterial or fungal culture

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

0.5 McFarland turbidity standard

-

Positive control (e.g., Norfloxacin, Ciprofloxacin) [23]* Negative control (broth only)

-

Vehicle control (broth with DMSO)

Procedure:

-

Inoculum Preparation: Grow a pure culture of the microorganism on an agar plate. Suspend colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. [22]2. Compound Dilution: Perform a serial two-fold dilution of the test compound in the 96-well plate. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the stock compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 11, discarding the final 100 µL. Well 12 serves as the growth control.

-

Inoculation: Add 100 µL of the prepared inoculum to each well (except the negative control).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. [22]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. [22] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a fluorinated aminobenzoate on a cancer cell line.

Materials:

-

96-well cell culture plates

-

Human cancer cell line (e.g., HepG2, HeLa) [8][24]* Complete cell culture medium

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include untreated and vehicle controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [22]5. Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation and Structure-Activity Relationships (SAR)

Summarizing biological data in a clear, tabular format is crucial for comparative analysis and for elucidating Structure-Activity Relationships (SAR).

Table 1: Comparative Biological Activity of Fluorinated Aminobenzoate Analogs

| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. HepG2 |

| F-ABZ-01 | H | 2-F | 32 | 45.2 |

| F-ABZ-02 | H | 4-F | 16 | 22.8 |

| F-ABZ-03 | H | 2,4-diF | 8 | 10.5 |

| F-ABZ-04 | 4-Cl | 2-F | 4 | 5.1 |

| Norfloxacin | - | - | 0.5 | N/A |

| Doxorubicin | - | - | N/A | 0.8 |

Data are hypothetical and for illustrative purposes.

From this hypothetical data, preliminary SAR insights can be drawn:

-

Fluorination at the 4-position (F-ABZ-02) appears more effective than at the 2-position (F-ABZ-01).

-

Di-fluorination (F-ABZ-03) further enhances both antimicrobial and cytotoxic activity.

-

The addition of another electron-withdrawing group like chlorine (F-ABZ-04) can significantly boost potency. [23] These insights guide the next cycle of synthesis and optimization, demonstrating the iterative nature of drug discovery.

Conclusion and Future Perspectives

Fluorinated aminobenzoates represent a highly promising class of molecules with diverse and tunable biological activities. The strategic use of fluorine allows for the fine-tuning of physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. The methodologies outlined in this guide provide a robust framework for the synthesis, evaluation, and optimization of these compounds. Future research will likely focus on exploring novel fluorination strategies, expanding the scope of biological targets, and leveraging computational modeling to predict the effects of fluorine substitution with greater accuracy. [25]As our understanding of the intricate interplay between fluorine and biological systems deepens, fluorinated aminobenzoates are poised to deliver the next generation of innovative therapeutics.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Ni, C., & Hu, J. (2014). The unique role of fluorine in organic chemistry. Chemical Society Reviews, 43(16), 5658-5708.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Zasloff, M. (2002). Antimicrobial peptides of multicellular organisms.

-

Koszałka, P., Sławiński, J., & Kawiak, A. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [8][9]8. BenchChem. (2025). Evaluating the Biological Activity of Novel Para-Aminobenzoic Acid Analogs: A Comparative Guide. BenchChem Technical Guides. [22]9. Akberova, S. I., et al. (2002). Study of the anti-virulent properties of p-aminobenzoic acid. Zhurnal Mikrobiologii, Epidemiologii i Immunobiologii, (5), 87-90.

-

Narasimhan, B., Kumar, P., & Meeta. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 47-59. [23]11. Brown, F. F., & Canfield, C. J. (1971). Some physicochemical properties of the antimalarial agent, chloroquine. Journal of Pharmaceutical Sciences, 60(6), 856-859.

-

Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-303. [26]13. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. News. [16]14. National Center for Biotechnology Information. (2023). Inhalational Anesthetic. In StatPearls. StatPearls Publishing. [20]15. Anesthesia Key. (2017). Pharmacology of Inhaled Anesthetics. Anesthesia Key. [21]16. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. News. [1]17. Cambridge University Press. (2023). Inhalational Anesthetics. In Cambridge Handbook of Anesthesiology.

-

LITFL. (2021). Inhalational Anaesthetics - Part One. Life in the Fast Lane. [27]19. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. News. [3]20. Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [28][29]21. Wei, W. (2018). Synthesis of Fluoroorganics and Applications of Novel Fluorinated Building Blocks. CUNY Academic Works. [15]22. Szymański, P., & Ciarkowski, J. (2020). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 25(21), 5013. [25]23. Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [30]24. Begum, J., & Hussain, M. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 19(02), 1145–1156. [2]25. Stepanov, A. A., et al. (2019). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2019(5), 133-146. [17]26. Jewett, D. M., et al. (1991). Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. Journal of Medicinal Chemistry, 34(7), 2116-2121. [18]27. Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [28][29]28. Demkiv, O., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences, 23(8), 4190. [31]29. Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(11), 3077-3084. [19]30. Loza-Mejía, M. A., & Salazar, J. R. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(18), 5543. [32]31. Zhang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. [11]32. Al-Salahi, R., & Marzouk, M. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(52), 32969-32993. [33]33. Ilardi, E. A., & Vitaku, E. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5037. [4]34. Al-Salahi, R., & Marzouk, M. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(52), 32969-32993. [7]35. Al-Salahi, R., & Marzouk, M. (2022). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(27), 17351-17374. [24]36. Slusarczyk, M., et al. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Future Medicinal Chemistry, 9(14), 1681-1713. [34]37. Liu, J., et al. (2023). A Novel Mycoprotein Candidate: Neurospora intermedia FF171 from Pu-Erh Tea with Genomics-Based Safety Profiling. Foods, 12(15), 2872.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. chemxyne.com [chemxyne.com]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated Compounds in Medicinal Chemistry: Recent Applications...: Ingenta Connect [ingentaconnect.com]

- 14. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]

- 15. "Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil" by Wei Wei [academicworks.cuny.edu]

- 16. nbinno.com [nbinno.com]

- 17. arkat-usa.org [arkat-usa.org]

- 18. Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhalational Anesthetic - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Pharmacology of Inhaled Anesthetics | Anesthesia Key [aneskey.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 24. researchgate.net [researchgate.net]

- 25. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ajrconline.org [ajrconline.org]

- 27. partone.litfl.com [partone.litfl.com]

- 28. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Fluorinated nucleosides as an important class of anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of Methyl 2,4,5-triamino-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction